Lutetium acetate hydrate

CAS No.:

Cat. No.: VC16194962

Molecular Formula: C6H14LuO7

Molecular Weight: 373.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14LuO7 |

|---|---|

| Molecular Weight | 373.14 g/mol |

| IUPAC Name | acetic acid;lutetium;hydrate |

| Standard InChI | InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

| Standard InChI Key | PEIMWIHSDHXBPH-UHFFFAOYSA-N |

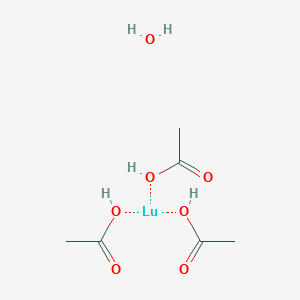

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Lu] |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value | Source |

|---|---|---|

| CAS Number | 207500-05-8 | |

| Molecular Formula | C₆H₉LuO₆ (anhydrous) | |

| Molecular Weight | 352.11 g/mol (anhydrous) | |

| Hydration States | n = 1, 4 | |

| Appearance | Colorless crystalline aggregates |

Synthesis and Production Methods

The primary synthesis route involves neutralizing lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃) with acetic acid. The reaction proceeds as follows:

Alternative methods include reacting gaseous acetic acid with lutetium oxide or using concentrated acetic acid solutions . Post-synthesis, the product is purified via recrystallization, yielding hydrates with defined water content. Industrial-scale production by companies like Ereztech and Thermo Scientific emphasizes elemental analysis to ensure ≥99% purity .

Physical and Chemical Properties

Lutetium acetate hydrate exhibits high solubility in water, facilitating its use in aqueous synthesis. Its hygroscopicity mandates careful handling to prevent unintended hydration or decomposition . Thermal analysis reveals dehydration steps corresponding to the loss of water molecules upon heating, a property critical for anhydrous precursor preparation. Spectroscopic studies (e.g., IR, XRD) confirm the acetate ligands coordinate to the lutetium center in a bidentate manner, consistent with lanthanide acetate structures .

Table 2: Physicochemical Properties

| Property | Description | Source |

|---|---|---|

| Solubility | Highly soluble in water | |

| Hygroscopicity | Yes; requires dry storage | |

| Crystal Structure | Monoclinic (hydrate-dependent) | |

| Thermal Stability | Decomposes upon strong heating |

Reactivity and Derivative Formation

The compound’s reactivity centers on ligand exchange and precipitation reactions. For instance, treatment with ammonium fluoride yields lutetium fluoride (LuF₃), a material used in optical coatings:

Similarly, reaction with phosphoric acid produces lutetium phosphate (LuPO₄), a ceramic precursor . The acetate groups also participate in sol-gel processes, enabling the fabrication of lutetium-containing nanomaterials.

| Supplier | Purity | Packaging | Product Code |

|---|---|---|---|

| Ereztech | 99%+ | Glass ampules | LU9083 |

| Thermo Scientific | 99.9% | Sealed bottles | 11342518 |

| VWR | 99.9% | Bulk containers | 14571.06 |

Research and Industrial Applications

While direct applications are sparingly documented, its role as a lutetium source is pivotal in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume